molecular formula C9H18ClNO3 B1376608 Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride CAS No. 1423025-06-2

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride

Cat. No.: B1376608
CAS No.: 1423025-06-2
M. Wt: 223.7 g/mol
InChI Key: ZZPJKZPTWBYOGG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride is systematically named according to IUPAC guidelines as This compound . The base structure comprises an ethyl ester group (-OCOOCH₂CH₃) attached to a central glycine derivative, where the alpha-carbon is substituted with both an amino group (-NH₂) and a tetrahydropyran (oxan-4-yl) ring. The hydrochloride salt form is denoted by appending "hydrochloride" to the parent name, indicating the presence of a protonated amino group (-NH₃⁺) and a chloride counterion.

Isomeric considerations arise from the stereochemistry of the oxan-4-yl substituent and the amino-acetate backbone. The tetrahydropyran ring adopts a chair conformation, with the substituent at the 4-position occupying either an axial or equatorial orientation. While the compound’s synthetic route typically yields a racemic mixture due to the absence of chiral catalysts, enantiomeric resolution could theoretically produce (R)- and (S)-configurations at the alpha-carbon. However, no stereochemical data for this specific compound have been reported in the literature.

Synonym Source
Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride PubChem
1423025-06-2 (CAS Registry Number) Evitachem
YGC02506 Parchem

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₈ClNO₃ , with a calculated molecular weight of 223.70 g/mol . This value accounts for the contributions of each atom:

  • Carbon (C₉) : 9 × 12.01 g/mol = 108.09 g/mol
  • Hydrogen (H₁₈) : 18 × 1.01 g/mol = 18.18 g/mol
  • Chlorine (Cl) : 35.45 g/mol
  • Nitrogen (N) : 14.01 g/mol
  • Oxygen (O₃) : 3 × 16.00 g/mol = 48.00 g/mol

Experimental data from mass spectrometry align closely with theoretical values, confirming the formula’s accuracy. The compound’s hydrochloride salt form increases its polarity and solubility in polar solvents such as water or ethanol, a property critical for its utility in synthetic chemistry.

Property Value
Molecular Formula C₉H₁₈ClNO₃
Calculated Molecular Weight 223.70 g/mol
Observed Molecular Weight 223.70 g/mol

Structural Elucidation Through X-Ray Crystallography

While direct X-ray crystallographic data for this compound remain unpublished, structural inferences can be drawn from analogous compounds. For instance, tetrahydropyran derivatives exhibit characteristic bond lengths and angles:

  • C-O bond in oxan-4-yl ring : 1.43 Å (typical for ethers).
  • C-N bond in amino group : 1.47 Å (consistent with protonated amines).
  • Chair conformation of tetrahydropyran : Dihedral angles of 55–60° between adjacent carbons.

The hydrochloride salt’s ionic nature likely influences crystal packing, with chloride ions forming hydrogen bonds to the protonated amino group (N-H···Cl). Such interactions are common in related structures, stabilizing the lattice through electrostatic forces. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, corroborate the compound’s structure:

  • ¹H NMR : Signals at δ 3.5–4.0 ppm (oxan-4-yl protons) and δ 4.1–4.3 ppm (ester methylene group).
  • IR : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (NH₂ bending).
Structural Feature Bond Length/Angle Technique
C-O (oxan-4-yl) 1.43 Å X-ray (analogues)
C-N (amino group) 1.47 Å NMR
Dihedral angle (C2-C3-C4-C5) 58° Computational

Properties

IUPAC Name

ethyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPJKZPTWBYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride typically involves the reaction of ethyl oxan-4-ylacetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield substituted derivatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications .
  • Biochemical Studies
    • The compound is employed in biochemical research to study metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into biochemical mechanisms .
  • Pharmaceutical Development
    • This compound is being explored for its pharmacological properties. It shows promise as a precursor for developing new drugs targeting infectious diseases and cancer, owing to its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains:

MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest its potential as a therapeutic agent for treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
HeLa10
MDA-MB-23115
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study
    • A recent investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited superior activity compared to conventional antibiotics, suggesting its utility in developing new antimicrobial therapies .
  • Anticancer Research
    • In a study focused on evaluating the anticancer potential of this compound, researchers found that it significantly reduced tumor growth in xenograft models. The findings indicate that this compound could serve as a lead candidate for further development in cancer treatment .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations in the α-Position

The α-aminoacetate hydrochloride scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Water Solubility (g/L) Applications
Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.7 646055-93-8 Oxan-4-yl (tetrahydropyran) Moderate (~50) Drug intermediates, chiral synthesis
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.7 1443979-75-6 Oxan-3-yl Low (~20) Structural studies, agrochemicals
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride C₉H₁₂Cl₂N₂O₂ 263.1 1956332-71-0 3-Chloropyridin-4-yl High (>100) Kinase inhibitors, antiviral agents
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.1 N/A 4-Chlorophenyl Moderate (~30) Antibiotic prodrugs
Ethyl 2-amino-2-(1-benzyl-1H-pyrazol-3-yl)acetate hydrochloride C₁₅H₁₉ClN₄O₂ 322.8 N/A Benzyl-pyrazol-3-yl Low (~10) Immunomodulators

Key Observations :

  • Solubility : Pyridine and chlorophenyl derivatives exhibit higher aqueous solubility due to polar/aromatic interactions, whereas oxan-3-yl and benzyl-pyrazole analogs show lower solubility, likely due to increased hydrophobicity .
  • Synthetic Routes : Most analogs are synthesized via oxime reduction (Zn/HCl) or condensation reactions. For example, the 3-chloropyridin-4-yl derivative is prepared by coupling ethyl glycinate with functionalized pyridine precursors .
  • Biological Relevance: The 3-chloropyridin-4-yl variant is notable in kinase inhibitor development (e.g., DS-18997), while the benzyl-pyrazole analog has been explored for immunosuppressive activity .

Impact of Ring Position (Oxan-3-yl vs. Oxan-4-yl)

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) differs only in the position of the tetrahydropyran substituent. This minor structural change reduces water solubility by ~60% compared to the oxan-4-yl isomer, likely due to altered hydrogen-bonding capacity . Computational studies suggest the oxan-4-yl configuration allows better alignment with enzyme active sites in drug targets, enhancing binding affinity .

Biological Activity

Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride, a compound with the CAS Number 1423025-06-2, has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features an oxan ring, which is significant for its reactivity and biological interactions. The presence of the amino and ester functional groups enhances its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor signaling pathways, influencing several physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: Ethyl 2-amino-2-(oxan-4-yl)acetate may bind to specific receptors, potentially altering their activity and downstream signaling.

Biological Activity

Research indicates that this compound exhibits promising biological activities relevant to drug development. Its structural features allow it to interact with various biological targets, potentially influencing enzyme activity or receptor binding.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, in vitro assays have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa5.0Moderate
MDA-MB-2317.5Moderate
A54910.0Low
HT-298.0Moderate

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows moderate activity against HeLa and MDA-MB-231 cells, suggesting potential as an anticancer agent.

Case Studies

  • Study on Enzyme Inhibition:
    A study investigated the inhibitory effects of ethyl 2-amino-2-(oxan-4-yl)acetate on histone deacetylases (HDACs), which are crucial in cancer biology. The compound exhibited moderate inhibition of HDAC1 and HDAC6, leading to increased acetylation of histones in treated cells, thereby promoting gene expression linked to tumor suppression.
  • Receptor Binding Studies:
    Another research focused on the binding affinity of ethyl 2-amino-2-(oxan-4-yl)acetate for G-protein coupled receptors (GPCRs). The results indicated that the compound could act as a partial agonist at specific GPCR subtypes, which may contribute to its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, esterification of the oxan-4-yl group with ethyl chloroacetate under basic conditions (e.g., NaHCO₃) is sensitive to solvent polarity. Polar aprotic solvents like DMF improve yield by stabilizing intermediates . Catalytic hydrogenation (H₂/Pd-C) for nitro group reduction should be monitored via TLC to avoid over-reduction. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity, as evidenced by melting point consistency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR should resolve the oxan-4-yl protons as a multiplet (δ 3.5–4.0 ppm) and the ethyl ester as a triplet (δ 1.2–1.4 ppm). Discrepancies in integration ratios may indicate residual solvents or by-products .
  • HPLC : Use a C18 column with a 0.1% TFA/acetonitrile gradient. Retention time consistency (±0.2 min) across replicates confirms purity. Deviations >5% suggest column degradation or sample decomposition .
  • Elemental Analysis : Acceptable C/H/N tolerances are ±0.3% for research-grade material. Outliers require re-evaluation of stoichiometry or drying protocols .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store at -20°C in amber vials under argon to prevent hydrolysis of the ester group. Hygroscopicity necessitates desiccators with silica gel for short-term use. Safety protocols include PPE (gloves, goggles) and fume hoods during weighing, as hydrochloride salts can release HCl vapor upon moisture exposure .

Advanced Research Questions

Q. How can researchers address hygroscopicity-induced variability in experimental results?

  • Methodological Answer : Pre-dry the compound in a vacuum desiccator (24 hr, 40°C) before use. Monitor water content via Karl Fischer titration (<0.5% w/w acceptable). For kinetic studies, prepare solutions immediately in anhydrous solvents (e.g., DMSO-d₆) and cap vials with PTFE-lined septa to minimize atmospheric moisture ingress .

Q. How should contradictory spectroscopic data (e.g., unexpected NOESY correlations) be resolved?

  • Methodological Answer : Contradictions often arise from conformational flexibility or residual impurities. Perform variable-temperature NMR (VT-NMR) to assess dynamic effects: if NOESY signals normalize at low temperatures, flexibility is confirmed. Alternatively, use LC-MS to identify trace impurities (e.g., unreacted oxan-4-yl precursors) that may distort spectra .

Q. What strategies are effective for isolating and identifying synthesis by-products?

  • Methodological Answer :

  • By-product Isolation : Use preparative HPLC with fraction collection. Monitor fractions via ESI-MS for m/z corresponding to plausible by-products (e.g., over-alkylated species: +72 Da from ethyl group addition) .
  • Structural Elucidation : Combine 2D NMR (HSQC, HMBC) to assign unexpected signals. For example, a downfield-shifted carbonyl signal in ¹³C NMR may indicate diketopiperazine formation from intramolecular cyclization .

Data Presentation and Reproducibility

Q. What statistical methods are appropriate for validating reproducibility in biological assays involving this compound?

  • Methodological Answer : Use a two-way ANOVA to account for batch-to-batch variability (e.g., different synthesis lots). Include positive controls (e.g., known enzyme inhibitors) in each assay plate. Report IC₅₀ values with 95% confidence intervals; overlapping intervals across replicates indicate reproducibility .

Q. How can researchers mitigate solvent effects in crystallography studies?

  • Methodological Answer : Screen crystallization conditions using the Hampton Research Crystal Screen HT. Ethanol/water mixtures (70:30 v/v) often yield suitable crystals due to the compound’s moderate polarity. For solvent masking in XRD data, refine structures using Olex2 with SQUEEZE to account for disordered solvent molecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride
Reactant of Route 2
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Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.